molecular formula C7H3F2N B1620490 2,4-Difluoro-1-isocyanobenzene CAS No. 428818-83-1

2,4-Difluoro-1-isocyanobenzene

Cat. No. B1620490
CAS RN: 428818-83-1
M. Wt: 139.1 g/mol
InChI Key: HVMAPJIREWOWSJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2,4-Difluoro-1-isocyanobenzene is C7H3F2N. The molecular weight is 139.1 g/mol.


Physical And Chemical Properties Analysis

2,4-Difluoro-1-isocyanobenzene is a liquid at room temperature . It has a density of 1.34 g/cm³ and a boiling point of 85-86℃ . It can dissolve in organic solvents such as ethanol, ether, and dichloromethane, but it is almost insoluble in water .

Scientific Research Applications

Pharmaceutical Intermediates

2,4-Difluoro-1-isocyanobenzene: is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its isocyanobenzene group is reactive and can be used to form ureas and carbamates, which are prevalent in a wide range of drugs . This compound’s derivatives are essential in creating medications for treating diseases such as bacterial infections and certain types of cancer.

Agricultural Chemicals

In agriculture, 2,4-Difluoro-1-isocyanobenzene serves as a precursor for the synthesis of herbicides and pesticides. Its derivatives exhibit strong selectivity and low toxicity, making them environmentally friendly options for crop protection . The compound’s ability to integrate into complex molecules allows for the creation of compounds that target specific pests and weeds without harming beneficial organisms.

Material Science

The compound finds applications in material science, particularly in the development of liquid crystal materials. Its structural properties contribute to the stability and performance of liquid crystals used in displays and other electronic devices . The difluoro groups in the molecule provide unique electronic properties that are valuable in this field.

Chemical Synthesis

2,4-Difluoro-1-isocyanobenzene: is a versatile reagent in organic synthesis. It is involved in reactions such as the synthesis of hydrazones, quinazolines, and Schiff bases, which are important in creating a variety of organic compounds with potential applications in dyes, pigments, and pharmaceuticals . Its reactivity allows for efficient transformations, making it a valuable tool for chemists.

Industrial Applications

Industrially, this compound is used in the synthesis of performance chemicals and polymers. For instance, it can be transformed into 2,4-difluorocyanobenzene , which is a key intermediate in the production of fluoropolymers known for their high resistance to solvents, acids, and bases . These materials are crucial in manufacturing components that require exceptional chemical stability.

Environmental Applications

While direct environmental applications of 2,4-Difluoro-1-isocyanobenzene are not extensively documented, its derivatives, such as 2,4-difluoronitrobenzene , are used in environmental chemistry for the synthesis of compounds that can be used in water treatment and pollution control . The compound’s ability to participate in various chemical reactions makes it a candidate for creating agents that can neutralize or degrade pollutants.

Safety and Hazards

While specific safety data for 2,4-Difluoro-1-isocyanobenzene is not available, similar compounds are known to be hazardous. They can cause skin and eye irritation, and may be harmful if swallowed, inhaled, or in contact with skin . Proper safety measures should be taken when handling this compound.

properties

IUPAC Name

2,4-difluoro-1-isocyanobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2N/c1-10-7-3-2-5(8)4-6(7)9/h2-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMAPJIREWOWSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374276
Record name 2,4-difluoro-1-isocyanobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

428818-83-1
Record name 2,4-difluoro-1-isocyanobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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